3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol
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Overview
Description
3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a difluoropropanol backbone. The TBDPS group is known for its stability and resistance to acidic hydrolysis, making it a valuable protecting group in organic synthesis .
Preparation Methods
The synthesis of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dichloromethane or dimethylformamide (DMF) at room temperature . The general procedure includes:
- Dissolving the starting material in the solvent.
- Adding TBDPSCl and the base to the solution.
- Stirring the reaction mixture until the starting material is consumed.
- Quenching the reaction and purifying the product via column chromatography .
Chemical Reactions Analysis
3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The TBDPS group can be selectively removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF), allowing for further functionalization of the molecule
Scientific Research Applications
3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol is used in various scientific research applications, including:
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: In the development of pharmaceuticals, where the stability of the TBDPS group can be advantageous in multi-step syntheses.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol primarily involves the stability and reactivity of the TBDPS protecting group. The TBDPS group provides steric hindrance and electronic effects that protect the hydroxyl group from undesired reactions. The removal of the TBDPS group is typically achieved through nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the Si-O bond .
Comparison with Similar Compounds
3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol can be compared with other silyl-protected compounds such as:
tert-Butyldimethylsilyl (TBDMS) ethers: These are less bulky and less stable compared to TBDPS ethers.
Triisopropylsilyl (TIPS) ethers: These offer greater steric hindrance but are less stable under acidic conditions compared to TBDPS ethers
Trimethylsilyl (TMS) ethers: These are the least stable and most easily removed silyl protecting groups.
The unique combination of steric bulk and stability under acidic conditions makes the TBDPS group particularly valuable in synthetic chemistry .
Properties
Molecular Formula |
C19H24F2O2Si |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C19H24F2O2Si/c1-18(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-15-19(20,21)14-22/h4-13,22H,14-15H2,1-3H3 |
InChI Key |
DPTVIASBQRUVNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)(F)F |
Origin of Product |
United States |
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